molecular formula C10H14ClN B8810075 N-(3-chloro-2-methylpropyl)aniline CAS No. 87873-73-2

N-(3-chloro-2-methylpropyl)aniline

Cat. No.: B8810075
CAS No.: 87873-73-2
M. Wt: 183.68 g/mol
InChI Key: FDZFBHJOCGOETB-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylpropyl)aniline is a substituted aniline derivative characterized by a branched alkyl chain (3-chloro-2-methylpropyl) attached to the nitrogen atom of the aniline moiety. Its molecular formula is C₉H₁₂ClN, with a molecular weight of 169.45 g/mol (calculated). The substituent’s structure—3-chloro-2-methylpropyl—introduces steric bulk and moderate polarity due to the chlorine atom.

Properties

CAS No.

87873-73-2

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

N-(3-chloro-2-methylpropyl)aniline

InChI

InChI=1S/C10H14ClN/c1-9(7-11)8-12-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3

InChI Key

FDZFBHJOCGOETB-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=CC=CC=C1)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key differences among N-substituted anilines arise from substituent position (on the nitrogen vs. aromatic ring), halogen type (Cl, F), and alkyl chain branching. Below is a comparative analysis of N-(3-chloro-2-methylpropyl)aniline and its analogs:

Compound Molecular Formula Substituent Details Molecular Weight (g/mol) Key Properties/Applications References
This compound (target) C₉H₁₂ClN Chloro on alkyl chain (3-chloro-2-methylpropyl) 169.45 (calc.) Hypothesized higher lipophilicity vs. ring-Cl analogs
3-Chloro-N-(2-methylpropyl)aniline C₁₀H₁₄ClN Chloro on benzene ring (position 3); 2-methylpropyl on N 183.68 Used in small-molecule crystallography studies
2-Chloro-N-(methoxymethyl)aniline C₈H₁₀ClNO Chloro on benzene (position 2); methoxymethyl on N 171.62 (calc.) Enhanced polarity due to methoxy group; pharmaceutical intermediate
3-Chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}aniline C₁₄H₁₁ClF₃NO Trifluoromethoxy on benzene; benzyl-Cl on N 301.69 High electronegativity; agrochemical applications
N-Propyl-2-(trifluoromethyl)aniline C₁₀H₁₂F₃N Trifluoromethyl on benzene (position 2); propyl on N 203.20 Fluorinated analogs for metabolic stability

Reactivity and Functional Differences

  • Chloro Position: Chlorine on the alkyl chain (target compound) reduces resonance effects on the aromatic ring compared to ring-substituted Cl analogs (e.g., 3-Chloro-N-(2-methylpropyl)aniline). This may lower electrophilic substitution reactivity but enhance stability in non-polar environments .
  • Fluorinated Analogs : Compounds like N-Propyl-2-(trifluoromethyl)aniline exhibit stronger electron-withdrawing effects, improving resistance to oxidative degradation in pharmaceuticals .
  • Branched vs.

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